

Comparative Docking Analysis of 4-Amino-Nitropyridine Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 4-Amino-2-methyl-3-nitropyridine

Cat. No.: B112403

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This guide provides a comparative overview of the molecular docking performance of 4-amino-nitropyridine derivatives, focusing on their potential as inhibitors for specific biological targets. The data presented is synthesized from computational studies to offer a clear comparison for researchers and drug development professionals. The core of this analysis centers on 4-Amino-3-nitropyridine, a closely related analog to the **4-Amino-2-methyl-3-nitropyridine** scaffold, and its interactions with antituberculosis drug targets.

Data Presentation: Docking Performance

The following table summarizes the quantitative data from a docking study of 4-Amino-3-nitropyridine (4A3NP) against two protein targets associated with tuberculosis, providing insights into its binding affinity and inhibitory potential.^[1]

Compound	Target Protein (PDB ID)	Target Class	Binding Energy (kcal/mol)	Inhibition Constant (Ki)	Intermolecular Energy (kcal/mol)
4-Amino-3-nitropyridine	4YPO	Antitubercular	-6.56	6.89 μ M	-7.21
4-Amino-3-nitropyridine	5NCJ	Antitubercular	-7.14	2.52 μ M	-7.99

Experimental Protocols

The methodologies outlined below are representative of standard in silico molecular docking procedures used to predict the interaction between a ligand (the small molecule derivative) and a protein target.^[2]

Ligand and Protein Preparation

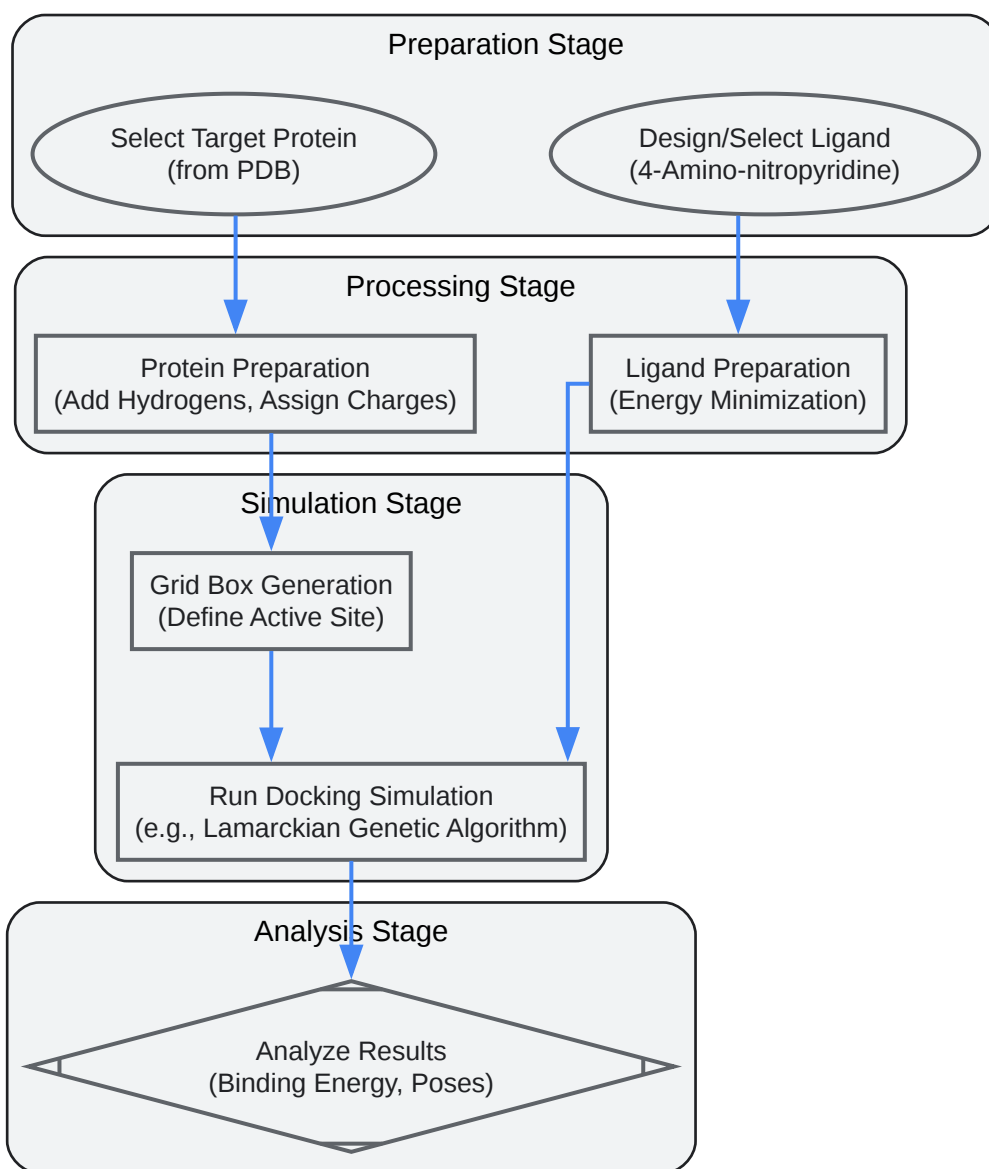
- **Ligand Preparation:** The three-dimensional structure of the 4-Amino-3-nitropyridine compound was generated and optimized to its lowest energy conformation. This is a critical step to ensure the ligand's geometry is realistic for docking.
- **Protein Preparation:** The 3D crystallographic structures of the target proteins (PDB IDs: 4YPO and 5NCJ) were obtained from the Protein Data Bank (PDB).^[1] Standard preparation involved removing water molecules and any co-crystallized ligands from the structures. Polar hydrogen atoms were added, and appropriate atomic charges (e.g., Kollman charges) were assigned to the protein models to prepare them for the docking simulation.^[2]

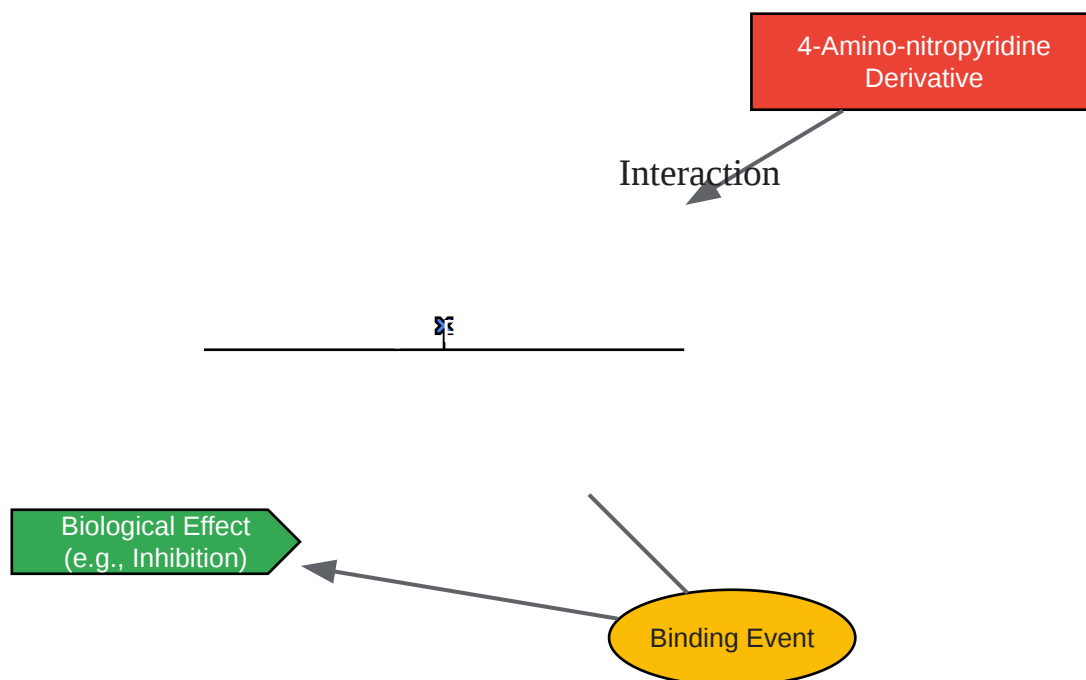
Docking Simulation

- **Grid Box Generation:** A grid box was defined around the active site of each target protein.^[2] The dimensions and center of this box are chosen to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses within that space.
- **Docking Algorithm:** A common algorithm used for such studies is the Lamarckian Genetic Algorithm (LGA).^[2] This algorithm evaluates a vast number of possible conformations and orientations of the ligand within the protein's active site. It calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most favorable and stable interaction.
- **Software:** The docking study for 4-Amino-3-nitropyridine was performed to predict the binding orientation, affinity, and activity of the compound.^[1]

Visualizations

The following diagrams illustrate the typical workflow for a molecular docking study and a conceptual representation of ligand-receptor interaction.





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References

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